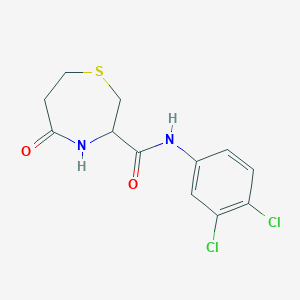

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJMMKKYJWREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of a 3,4-dichloroaniline with a thiazepane derivative. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly for its potential biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including urea derivatives, indazolyl-heterocycle hybrids, and thiazepane-containing analogs. Below is a comparative analysis based on synthesis, spectral data, and functional groups:

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Efficiency: Indazolyl-quinazoline derivatives (e.g., Compound 1 in ) exhibit higher yields (68%) compared to thienopyrimidine analogs (27%), suggesting that electron-withdrawing groups (e.g., CF₃) stabilize intermediates . The target compound’s thiazepane ring may pose synthetic challenges similar to thienopyrimidines due to ring strain or sulfur reactivity.

Spectral Data :

- The 3,4-dichlorophenyl group consistently shows $ ^1H $ NMR signals at δ ~7.50–7.90 ppm (aromatic protons) and $ ^{13}C $ signals at δ ~125–135 ppm (chlorinated carbons) across analogs .

- Carboxamide NH protons in similar compounds resonate at δ ~8.60–9.10 ppm, while urea NH protons appear at lower δ (~6.80 ppm) due to reduced deshielding .

Functional Group Impact: Thiazepane vs. Quinazoline: The thiazepane’s sulfur atom and conformational flexibility may enhance membrane permeability compared to rigid aromatic heterocycles . Carboxamide vs.

Biological Relevance :

- 3,4-Dichlorophenyl-containing compounds are frequently associated with herbicide and kinase inhibitor activity (e.g., linuron metabolites, indazolyl-quinazolines) .

Biological Activity

N-(3,4-Dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazepane ring, which contributes to its pharmacological properties. The synthesis typically involves the reaction of appropriate thiazepane derivatives with dichlorophenyl groups, followed by carboxamide formation. Various synthetic routes have been explored to optimize yield and biological efficacy.

Biological Activities

1. Anticancer Activity

Research indicates that N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds in the thiazepane family have shown IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating promising potential for further development as anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

N-(3,4-Dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, which may contribute to its therapeutic potential in inflammatory diseases .

The biological effects of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways: It may affect various signaling pathways such as MAPK and NF-kB that are crucial for cell survival and inflammation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide against multiple cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 25 µM against HeLa cells after 72 hours of treatment. These findings suggest a strong potential for this compound in cancer therapy .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating effective antibacterial properties that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.